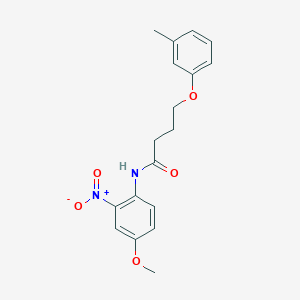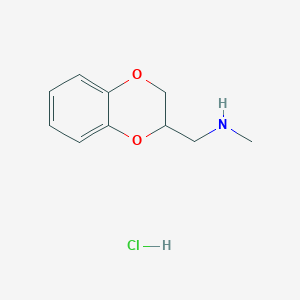![molecular formula C14H23NO2 B5115100 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a member of the family of beta-adrenergic agonists, which are compounds that stimulate the beta-adrenergic receptors in the body. DMPEA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol acts as a beta-adrenergic agonist, binding to and activating the beta-adrenergic receptors in the body. This leads to downstream effects such as increased cAMP production, activation of protein kinase A, and activation of other signaling pathways.
Biochemical and Physiological Effects:
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has a wide range of biochemical and physiological effects, including bronchodilation, increased cardiac function, increased insulin sensitivity, and increased glucose uptake in skeletal muscle cells. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol is its ability to activate the beta-adrenergic receptors in a selective manner, making it a useful tool for studying the beta-adrenergic receptor signaling pathway. However, one limitation is that it can be difficult to control the dose and concentration of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol in experiments, as it has a short half-life and can be rapidly metabolized in the body.
未来方向
There are several future directions for research on 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol. One area of interest is its potential as a treatment for obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells. Another area of interest is its potential as a bronchodilator and for its ability to improve cardiac function. Additionally, further research is needed to better understand the mechanism of action of 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol and its downstream effects on various signaling pathways.
合成方法
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol can be synthesized in several ways, including the reaction of 2-aminoethanol with 4-(2,4-dimethylphenoxy)butyl bromide in the presence of a base. Another method involves the reaction of 2-(2,4-dimethylphenoxy)ethylamine with ethylene oxide in the presence of a catalyst. Both methods have been used successfully to produce 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol in high yields.
科学研究应用
2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has been studied extensively for its potential applications in various fields of research. In the field of medicine, it has been investigated for its potential as a bronchodilator and for its ability to improve cardiac function. It has also been studied for its potential to treat obesity and diabetes, as it has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
In the field of biochemistry, 2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol has been used as a tool to study the beta-adrenergic receptor signaling pathway. It has been found to activate the beta-adrenergic receptors, leading to downstream effects such as increased cAMP production and activation of protein kinase A.
属性
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-5-6-14(13(2)11-12)17-10-4-3-7-15-8-9-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPVKYDLVDOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

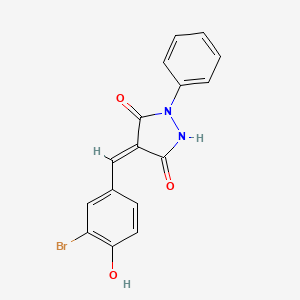
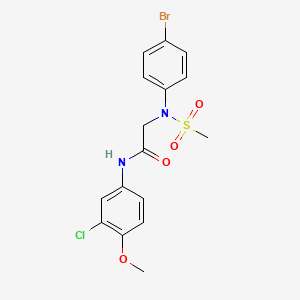
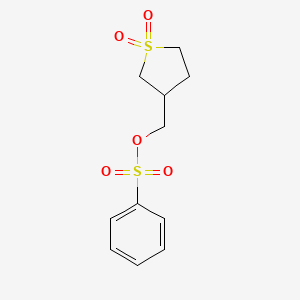
![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![1,3-diethyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5115040.png)
![N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115063.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115083.png)
![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)
![N-[(1-{[1-(2-fluoro-5-methylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5115111.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)
